molecular formula C27H24N2O5 B4584054 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide

Cat. No. B4584054
M. Wt: 456.5 g/mol
InChI Key: CIXPCSWOERXEFL-FYJGNVAPSA-N
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Description

The compound "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide" is a subject of interest in organic and medicinal chemistry due to its complex structure and potential applications. This compound is synthesized and analyzed for its unique properties and reactions, contributing to the field's understanding of cyanoacrylamide derivatives.

Synthesis Analysis

The synthesis of similar cyanoacrylamide derivatives involves condensation reactions, typically employing basic conditions and specific catalysts to achieve high yields. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in 90% yield using a condensation method (Kariuki et al., 2022). Although not the exact compound , this process exemplifies the methods used in synthesizing complex acrylamides.

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, stereochemistry, and electron distribution, crucial for understanding the compound's reactivity and properties. For instance, novel diastereoselective synthesis methods have been developed to ascertain the stereochemistry of similar compounds (Bondock et al., 2014).

Chemical Reactions and Properties

Cyanoacrylamide derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic addition, depending on the functional groups present. Their reactivity is influenced by the cyano and acrylamide groups, which can participate in electron-rich or electron-deficient environments, leading to a range of reaction outcomes. The study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights the synthesis and colorimetric sensing of fluoride anions, demonstrating the functional versatility of these compounds (Younes et al., 2020).

Scientific Research Applications

Chemical Synthesis and Rearrangements

Research on compounds structurally related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide has demonstrated their role in chemical synthesis and rearrangements. For instance, the study by Yokoyama, Hatanaka, and Sakamoto (1985) discusses the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide with benzoic acid, leading to O,N and N,N double rearranged products, showcasing the compound's versatility in organic synthesis and potential in creating novel chemical structures (Yokoyama, Hatanaka, & Sakamoto, 1985).

Cytotoxicity and Pharmaceutical Applications

The compound and its derivatives have been investigated for cytotoxicity against various cancer cells. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from a similar acrylamide derivative and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

Polymer Science and Material Engineering

In polymer science, Fleischmann et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties, including compounds structurally akin to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide. These derivatives were copolymerized with various acrylamides to create color-switchable materials, demonstrating the compound's utility in developing advanced materials with potential applications in sensors and displays (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

properties

IUPAC Name

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-18-5-3-4-6-20(18)17-34-25-14-19(7-9-23(25)31-2)13-21(16-28)27(30)29-22-8-10-24-26(15-22)33-12-11-32-24/h3-10,13-15H,11-12,17H2,1-2H3,(H,29,30)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXPCSWOERXEFL-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Reactant of Route 6
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide

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